Cas no 1213596-00-9 (Methyl (2R)-2-amino-2-(3-bromophenyl)acetate)
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- METHYL (2R)-2-AMINO-2-(3-BROMOPHENYL)ACETATE
- Methyl (2R)-2-amino-2-(3-bromophenyl)acetate
-
- Inchi: 1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1
- InChI Key: UMYOROLJNUQQTA-MRVPVSSYSA-N
- SMILES: BrC1=CC=CC(=C1)[C@H](C(=O)OC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Topological Polar Surface Area: 52.3
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6475856-0.05g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 0.05g |
$62.0 | 2023-05-29 | |
| Enamine | EN300-6475856-0.1g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 0.1g |
$92.0 | 2023-05-29 | |
| Enamine | EN300-6475856-0.25g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 0.25g |
$132.0 | 2023-05-29 | |
| Enamine | EN300-6475856-0.5g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 0.5g |
$209.0 | 2023-05-29 | |
| Enamine | EN300-6475856-1.0g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 1g |
$268.0 | 2023-05-29 | |
| Enamine | EN300-6475856-2.5g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 2.5g |
$478.0 | 2023-05-29 | |
| Enamine | EN300-6475856-5.0g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 5g |
$827.0 | 2023-05-29 | |
| Enamine | EN300-6475856-10.0g |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 10g |
$1527.0 | 2023-05-29 | |
| Aaron | AR028TIA-50mg |
methyl(2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 50mg |
$111.00 | 2023-12-16 | |
| Aaron | AR028TIA-100mg |
methyl(2R)-2-amino-2-(3-bromophenyl)acetate |
1213596-00-9 | 95% | 100mg |
$152.00 | 2023-12-16 |
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Methyl (2R)-2-amino-2-(3-bromophenyl)acetate
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate: A Comprehensive Overview
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate, also known by its CAS number 1213596-00-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and synthesis. The molecule consists of a methyl ester group attached to an amino acid derivative, specifically a (2R)-amino acid with a bromophenyl substituent. This configuration imparts distinctive chemical and biological properties, making it a valuable tool in research and development.
The molecular structure of Methyl (2R)-2-amino-2-(3-bromophenyl)acetate is characterized by a chiral center at the second carbon atom, which is bonded to an amino group, a methyl ester group, and a bromophenyl ring. The presence of the bromine atom in the aromatic ring introduces electronic effects that can influence the compound's reactivity and interactions with biological systems. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
One of the key areas of research involving this compound is its role in drug discovery. The amino acid derivative framework makes it a potential candidate for peptide synthesis or as a building block in constructing bioactive molecules. For instance, researchers have explored its use in developing inhibitors for enzymes involved in neurological disorders, such as Alzheimer's disease. The chirality of the molecule is particularly important in this context, as it can influence the compound's interaction with target proteins and its overall efficacy.
Moreover, Methyl (2R)-2-amino-2-(3-bromophenyl)acetate has been studied for its biological activity in various model systems. Recent findings suggest that the compound exhibits selective binding to certain receptors, which could be exploited for therapeutic purposes. For example, studies have shown potential anti-inflammatory and antioxidant properties, making it a promising lead compound for developing agents against chronic diseases.
The synthesis of Methyl (2R)-2-amino-2-(3-bromophenyl)acetate involves multi-step organic reactions, including nucleophilic substitutions and esterifications. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for advanced biological assays. The development of scalable synthetic methods has also been a focus area to meet the growing demand for this compound in both academic and industrial settings.
In terms of safety and handling, Methyl (2R)-2-amino-2-(3-bromophenyl)acetate should be treated with care due to its chemical reactivity. Proper storage conditions and handling protocols are essential to prevent degradation or contamination. Additionally, adherence to standard laboratory practices ensures the safety of personnel working with this compound.
Looking ahead, Methyl (2R)-2-amino-2-(3-bromophenyl)acetate holds immense potential for further exploration in medicinal chemistry and biotechnology. Its unique combination of structural features makes it an ideal candidate for designing novel therapeutic agents with improved efficacy and reduced side effects. Ongoing research continues to uncover new insights into its properties and applications, solidifying its position as a valuable asset in modern chemical research.
1213596-00-9 (Methyl (2R)-2-amino-2-(3-bromophenyl)acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)